molecular formula C17H21NO2 B12422107 Diphenhydramine-d6 N-Oxide

Diphenhydramine-d6 N-Oxide

Cat. No.: B12422107
M. Wt: 277.39 g/mol
InChI Key: OEQNVWKWQPTBSC-WFGJKAKNSA-N
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Description

Diphenhydramine-d6 N-Oxide is a stable isotope-labeled compound derived from diphenhydramine, a first-generation antihistamine. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of diphenhydramine. The presence of deuterium atoms in place of hydrogen atoms allows for precise tracking and analysis in various experimental settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenhydramine-d6 N-Oxide typically involves the oxidation of diphenhydramine-d6. One common method is the use of hydrogen peroxide in the presence of a catalyst to achieve the N-oxide formation. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow reactor technology is often employed to enhance efficiency and scalability. This method allows for better control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Diphenhydramine-d6 N-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenhydramine-d6 N-Oxide is extensively used in scientific research, including:

Mechanism of Action

Diphenhydramine-d6 N-Oxide exerts its effects primarily through its interaction with histamine H1 receptors. As an inverse agonist, it binds to these receptors and inhibits the action of histamine, thereby reducing allergic symptoms. The deuterium labeling does not significantly alter the mechanism of action but allows for precise tracking in experimental studies .

Comparison with Similar Compounds

Similar Compounds

    Diphenhydramine: The parent compound, widely used as an antihistamine.

    Diphenhydramine N-Oxide: The non-deuterated version of the compound.

    Other Antihistamines: Such as cetirizine and loratadine.

Uniqueness

Diphenhydramine-d6 N-Oxide is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research compared to its non-labeled counterparts .

Properties

Molecular Formula

C17H21NO2

Molecular Weight

277.39 g/mol

IUPAC Name

2-benzhydryloxy-N,N-bis(trideuteriomethyl)ethanamine oxide

InChI

InChI=1S/C17H21NO2/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3/i1D3,2D3

InChI Key

OEQNVWKWQPTBSC-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOC(C1=CC=CC=C1)C2=CC=CC=C2)(C([2H])([2H])[2H])[O-]

Canonical SMILES

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-]

Origin of Product

United States

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